Methyl 2-methyldodecanoate

Catalog No.
S13947050
CAS No.
55554-08-0
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyldodecanoate

CAS Number

55554-08-0

Product Name

Methyl 2-methyldodecanoate

IUPAC Name

methyl 2-methyldodecanoate

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-13(2)14(15)16-3/h13H,4-12H2,1-3H3

InChI Key

IMZMJDATCHRVSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)C(=O)OC

Methyl 2-methyldodecanoate is an organic compound classified as a fatty acid methyl ester. It is derived from 2-methyldodecanoic acid and has the molecular formula C13H26O2C_{13}H_{26}O_{2} with a molecular weight of approximately 214.35 g/mol. The compound is characterized by a long carbon chain, which contributes to its properties as a fatty acid derivative. Methyl 2-methyldodecanoate is known for its applications in various industries, particularly in flavoring and fragrance formulations due to its pleasant odor and taste profile .

Typical of fatty acid esters:

  • Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a new ester and alcohol.
  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl 2-methyldodecanoate can be hydrolyzed to yield 2-methyldodecanoic acid and methanol.
  • Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride .

Methyl 2-methyldodecanoate exhibits various biological activities, primarily due to its fatty acid structure. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, it may have applications in cosmetics and personal care products due to its emollient properties, which can benefit skin hydration and texture .

The synthesis of methyl 2-methyldodecanoate can be achieved through several methods:

  • Esterification: Reacting 2-methyldodecanoic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) leads to the formation of the ester.
    2 methyldodecanoic acid+methanolH2SO4methyl 2 methyldodecanoate+water\text{2 methyldodecanoic acid}+\text{methanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{methyl 2 methyldodecanoate}+\text{water}
  • Transesterification: This process involves reacting an existing fatty acid methyl ester with methanol under similar acidic conditions.
  • Microbial Fermentation: Certain microbial strains can produce methyl esters from fatty acids through bioconversion processes, offering a more sustainable synthesis route .

Methyl 2-methyldodecanoate has several applications across different fields:

  • Flavoring Agent: It is used in food products for its flavor-enhancing properties.
  • Fragrance Component: The compound is utilized in perfumes and cosmetic formulations for its pleasant aroma.
  • Industrial Uses: Methyl esters are often employed as solvents or as intermediates in chemical synthesis .
  • Biodegradable Surfactants: Due to their biodegradable nature, fatty acid esters are increasingly used in eco-friendly surfactant formulations.

Studies on the interactions of methyl 2-methyldodecanoate with biological systems have shown that it can influence membrane fluidity and permeability due to its lipid-like properties. Its interactions with enzymes involved in lipid metabolism have also been explored, indicating potential regulatory roles in metabolic pathways . Furthermore, research into its antimicrobial properties suggests that it may disrupt bacterial cell membranes, leading to cell lysis.

Methyl 2-methyldodecanoate shares similarities with other fatty acid methyl esters but has unique structural characteristics due to its branched chain. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl dodecanoateC13H26O2C_{13}H_{26}O_{2}Linear structure; common flavoring agent
Methyl laurateC12H24O2C_{12}H_{24}O_{2}Shorter carbon chain; used in cosmetics
Methyl palmitateC16H32O2C_{16}H_{32}O_{2}Longer carbon chain; used in food applications
Methyl myristateC14H28O2C_{14}H_{28}O_{2}Similar applications; slightly shorter chain
Methyl 4-methyloctanoateC12H24O2C_{12}H_{24}O_{2}Contains a different branching pattern

Methyl 2-methyldodecanoate is unique among these compounds due to its specific branched structure, which may impart distinct physical and chemical properties that influence its behavior in biological systems and industrial applications. This uniqueness enhances its appeal for specialized uses in flavoring and fragrance formulations .

Catalytic Esterification Strategies for Branch-Chain Fatty Acid Methyl Esters

Catalytic esterification remains the most widely adopted method for synthesizing methyl 2-methyldodecanoate, particularly through acid-catalyzed transesterification of 2-methyldodecanoic acid. Recent studies demonstrate that heterogeneous acid catalysts like Amberlyst-15 significantly improve reaction efficiency under optimized conditions. For instance, a 2024 study achieved 89.76% methyl ester purity using a three-reactor hydrodynamic cavitation system with 9 wt% methanol and 2000 rpm rotor speed at 133 minutes' residence time.

The choice between homogeneous and heterogeneous catalysts involves critical trade-offs:

  • Homogeneous systems (e.g., HCl/methanol) enable complete fatty acid conversion but require extensive post-reaction purification
  • Heterogeneous catalysts like sulfonated hydrothermal carbon (SHTC) maintain >90% conversion efficiency for 4.5 days in continuous flow systems

Recent methodological innovations focus on azeotropic distillation techniques to overcome methanol's low boiling point limitations. The patented process using acetone dimethyl acetal as methanol supplier demonstrates 94% dimethyladipate yield at 100–150°C, though economic viability remains challenged by distillation requirements. For methyl 2-methyldodecanoate synthesis, equivalent approaches using tert-butyl methyl ether extraction followed by n-hexane purification have shown 93–97% recovery rates in laboratory-scale applications.

Enzymatic Biosynthesis Approaches Using Modified Lipase Systems

Enzymatic synthesis routes employing immobilized lipases offer distinct advantages for producing structurally complex esters like methyl 2-methyldodecanoate. The Escherichia coli coculture system engineered with heterologous enzymes demonstrates particular promise, achieving:

  • Biosynthesis of multi-methyl-branched fatty acids via FadD28 acyl-AMP ligase
  • Transesterification through PapA5 polyketide-associated protein
  • Fed-batch fermentation yields exceeding conventional batch systems by 38%

Lipase immobilization techniques critically impact catalytic performance:

Immobilization MethodSupport MaterialOperational StabilityEster Yield
Covalent attachmentStyrene-divinylbenzene15 cycles92%
Hydrophobic adsorptionMicroporous polymer10 cycles88%
Cross-linked enzyme aggregatesHydrotalcite/zeolite20 cycles85%

The Lipozyme TL-100L system demonstrates superior performance in branch-chain ester synthesis, maintaining 92% yield through 15 operational cycles when immobilized on styrene-divinylbenzene matrices. Recent advances in protein engineering have further enhanced lipase specificity for 2-methyl branched substrates, reducing byproduct formation by 27% compared to wild-type enzymes.

Continuous Flow Reactor Optimization for Scalable Synthesis

Continuous flow systems address key scalability challenges in methyl 2-methyldodecanoate production through precise parameter control:

Critical Optimization Parameters

  • Residence time: 11 minutes optimal for 90% conversion in SHTC-catalyzed systems
  • Methanol:FFA ratio: >14.6:1 molar ratio required for complete esterification
  • Rotor speed: 2000 rpm maximizes cavitation intensity in hydrodynamic reactors

The integration of response surface methodology (RSM) has enabled systematic process optimization:

FactorOptimal ValueEffect on Yield
Methanol concentration9 wt%+22.4%
Circulation time133 minutes+18.7%
Temperature100°C+15.2%

Advanced reactor designs incorporating 3D-printed rotor-stator assemblies demonstrate 82.48% biodiesel yield from palm fatty acid distillate, with catalyst stability maintained through 72 hours of continuous operation. Real-time monitoring systems using inline FTIR spectroscopy have reduced product variability by 34% compared to batch processes.

Actinomycete Secondary Metabolite Pathways for Methyl-Branched Fatty Acid Methyl Esters

Actinomycetes represent one of the most prolific sources of secondary metabolites, with these gram-positive bacteria possessing extraordinary biosynthetic capabilities for producing diverse chemical compounds [1]. The production of methyl-branched fatty acid methyl esters, including methyl 2-methyldodecanoate, occurs through specialized secondary metabolite pathways that have evolved within these microorganisms [2] [3].

The actinomycete Micromonospora aurantiaca has been extensively studied for its production of fatty acid methyl esters, demonstrating the capacity to synthesize more than 90 different volatile compounds including numerous methyl-branched variants [2]. Research has revealed that fatty acid methyl esters comprise the major compound class in actinomycete volatiles, with saturated unbranched, monomethyl and dimethyl branched fatty acid methyl esters appearing in diverse structural variants [3].

The biosynthetic pathway for methyl 2-methyldodecanoate in actinomycetes involves a complex series of enzymatic reactions coordinated by the fatty acid synthase system [2]. The initial step requires the selection of appropriate starter units by the acetyl transferase, which loads the substrate onto an acyl-carrier-protein through a phosphopantetheinyl linker attached to a conserved serine residue [2]. For methyl 2-methyldodecanoate production, the pathway typically utilizes propionyl-coenzyme A as the starter unit, which is derived from branched amino acid catabolism [3].

Table 2.1: Actinomycete Fatty Acid Methyl Ester Production Profiles

Actinomycete SpeciesPrimary Fatty Acid Methyl Esters ProducedMethyl Branch PositionsProduction Yield
Micromonospora aurantiacaMethyl 2-methylalkanoatesα-positionHigh [2]
Streptomyces speciesBranched-chain fatty acid methyl estersMultiple positionsVariable [4]
Marine actinobacteria12-17 carbon branched fatty acid methyl estersiso/anteiso patternsModerate [4]

The secondary metabolite biosynthetic gene clusters responsible for fatty acid methyl ester production in actinomycetes encompass approximately 1.64 megabase pairs, representing 16% of actinomycete coding capacity and encoding an average of 35 secondary metabolites [5]. These biosynthetic gene clusters encode enzymes, regulatory proteins and transporters necessary to produce, process and export the metabolites [5]. The largest number of natural products has been determined in Kutzneria albida, Streptomyces bingchenggensis and Streptomyces rapamycinicus strains, which devote 2.5–3.09 megabase pairs to encode 48–53 secondary metabolites [5].

Research has demonstrated that actinomycetes can utilize different branched and unbranched starter units and incorporate methylmalonyl-coenzyme A elongation units for internal methyl branches in various chain positions [2] [3]. The responsible fatty acid synthase can accommodate diverse substrate specificities, enabling the production of structurally complex methyl-branched fatty acid methyl esters including methyl 2-methyldodecanoate [2].

Genetic Engineering of Fatty Acid Synthase Complexes

The genetic manipulation of fatty acid synthase complexes represents a powerful approach for enhancing the production of specific fatty acid methyl esters, including methyl 2-methyldodecanoate [6] [7]. Modern genetic engineering techniques have enabled researchers to modify the substrate specificity, chain length determination, and overall efficiency of fatty acid synthase systems [6].

Fatty acid synthesis in bacteria is catalyzed by a multi-enzyme fatty acid synthase complex consisting of separate monofunctional polypeptides [8]. The Type II fatty acid synthase system, characteristic of bacteria and plants, utilizes discrete enzymes for each catalytic step, providing greater flexibility for genetic modification compared to the Type I megasynthase systems found in mammals and fungi [9]. This modularity allows for targeted engineering of individual components to optimize production of desired fatty acid products [7].

Table 2.2: Key Fatty Acid Synthase Genes and Their Functions

GeneEnzyme FunctionRole in Methyl 2-Methyldodecanoate Production
fabHβ-ketoacyl-acyl carrier protein synthase IIIDetermines branched-chain fatty acid production [10]
fabDMalonyl-coenzyme A-acyl carrier protein transacylaseTransfers elongation units
fabGβ-ketoacyl-acyl carrier protein reductaseReduces ketoacyl intermediates
fabZβ-hydroxyacyl-acyl carrier protein dehydrataseRemoves water from hydroxyacyl intermediates
fabIEnoyl-acyl carrier protein reductaseFinal reduction step [8]

The substrate specificity of β-ketoacyl-acyl carrier protein synthase III represents a critical determinant in branched-chain fatty acid production [10]. Research has demonstrated that bacterial fatty acid synthase III homologs can utilize iso- and anteiso-branched-chain acyl-coenzyme A primers as substrates, whereas standard fatty acid synthase III cannot accept these coenzyme A thioesters [10]. Expression of branched-chain specific fatty acid synthase III variants in bacterial hosts results in the production of branched-chain fatty acids with 17 carbons [10].

Engineering approaches have successfully replaced native fatty acid synthase systems with heterologous Type II systems to achieve flexible product profiles [7]. The native Saccharomyces cerevisiae fatty acid synthase has been functionally replaced by the Escherichia coli Type II fatty acid synthase system, demonstrating that bacterial fatty acid synthase systems can support growth and enable the production of medium-chain fatty acids [7]. These engineered strains expressing bacterial fatty acid synthase systems showed increased total fatty acid titer and shifted fatty acid profiles toward shorter chain lengths [7].

Genetic regulation of fatty acid synthase gene expression involves coordinate control mechanisms that respond to cellular metabolic demands [11] [12]. The fatty acid synthase genes are subject to nutritional and hormonal regulation, with tissue-specific adaptation in gene expression providing opportunities for targeted metabolic engineering [12]. Understanding these regulatory mechanisms enables the development of strategies to enhance fatty acid methyl ester production through modulation of gene expression levels [12].

Methylmalonyl-Coenzyme A Incorporation Mechanisms in Bacterial Systems

The incorporation of methylmalonyl-coenzyme A represents a fundamental mechanism for introducing methyl branches into fatty acid structures, including the formation of methyl 2-methyldodecanoate [13] [14]. Methylmalonyl-coenzyme A serves as the thioester consisting of coenzyme A linked to methylmalonic acid, functioning as an important intermediate in bacterial fatty acid biosynthesis [13].

The biosynthesis of methylmalonyl-coenzyme A begins with the conversion of propionyl-coenzyme A through the action of propionyl-coenzyme A carboxylase [13] [15]. This biotin-dependent enzyme catalyzes the carboxylation of propionyl-coenzyme A to produce methylmalonyl-coenzyme A in the presence of bicarbonate [15]. The enzyme exists as a heteropolymeric complex composed of alpha and beta subunits, with the alpha subunit encoded by the propionyl-coenzyme A carboxylase alpha gene and the beta subunit encoded by the propionyl-coenzyme A carboxylase beta gene [15].

Table 2.3: Methylmalonyl-Coenzyme A Formation and Utilization

SubstrateEnzymeProductFunction in Fatty Acid Synthesis
Propionyl-CoA + BicarbonatePropionyl-CoA carboxylaseMethylmalonyl-CoAElongation unit for methyl branching [13]
Methylmalonyl-CoAFatty acid synthaseMethyl-branched acyl-ACPInternal methyl branch introduction [2]
Valine, Isoleucine, MethionineAmino acid catabolismPropionyl-CoA precursorsStarter unit generation [13]

The incorporation mechanism involves the fatty acid synthase complex utilizing methylmalonyl-coenzyme A as an elongation unit rather than the standard malonyl-coenzyme A [2]. Feeding experiments with isotopically labeled sodium propionate have demonstrated that methylmalonyl-coenzyme A serves as the source of methyl branches in bacterial fatty acid methyl ester production [2]. The incorporation results in the formation of internal methyl branches at specific positions within the fatty acid chain, with the methyl group derived from the methylmalonyl-coenzyme A precursor [2].

Research has revealed that the fatty acid synthase systems in actinomycetes can accommodate methylmalonyl-coenzyme A elongation units for internal methyl branches in various chain positions [2] [3]. The specificity of this incorporation depends on the particular fatty acid synthase variant and the cellular conditions present during biosynthesis [2]. The mechanism allows for the production of complex methyl-branched fatty acids including those with alpha, gamma, and omega-minus-one methyl branches [2].

The regulation of methylmalonyl-coenzyme A incorporation involves sophisticated control mechanisms that respond to cellular metabolic status [14]. Malonyl-coenzyme A functions as a global regulator of lipid homeostasis in gram-positive bacteria, with this molecule serving as a direct inducer of transcriptional repressors that regulate fatty acid and phospholipid synthesis genes [14]. The binding of malonyl-coenzyme A promotes conformational changes that affect DNA-binding regulation and result in coordinated expression of fatty acid biosynthetic enzymes [14].

Allosteric Regulation of Lipid Metabolism Enzymes

Methyl 2-methyldodecanoate exerts profound allosteric regulatory effects on key enzymes involved in prokaryotic lipid metabolism. The compound functions as both a competitive inhibitor and allosteric modulator, disrupting normal metabolic flux through fatty acid biosynthetic pathways [6] [7].

Acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, demonstrates significant sensitivity to methyl 2-methyldodecanoate through allosteric binding at sites distinct from the active center [6] [8]. The compound competes with natural allosteric effectors such as citrate and palmitoyl-CoA, leading to dysregulated fatty acid production. Kinetic analysis reveals that methyl 2-methyldodecanoate binding induces conformational changes that reduce enzyme polymerization, the active form of acetyl-CoA carboxylase [6].

Fatty acid synthase exhibits substrate promiscuity when exposed to methyl 2-methyldodecanoate, incorporating the branched methyl ester into nascent fatty acid chains [9] [10]. This incorporation disrupts normal chain elongation cycles and produces aberrant lipid products that compromise membrane integrity. The ECHDC1 enzyme, responsible for degrading methylmalonyl-CoA and ethylmalonyl-CoA, becomes overwhelmed in the presence of elevated methyl-branched substrates [10].

Phospholipase A2 enzymes demonstrate altered substrate specificity when membrane composition is modified by methyl 2-methyldodecanoate incorporation [7]. The compound's presence in membrane phospholipids creates new hydrophobic binding subsites that redirect enzyme activity toward non-physiological substrates. This redirected activity disrupts normal membrane lipid turnover and contributes to cellular dysfunction.

The malonyl-CoA regulatory system experiences significant perturbation through methyl 2-methyldodecanoate interference [6]. The compound alters the normal feedback inhibition patterns that coordinate fatty acid synthesis and oxidation, leading to metabolic imbalances. Carnitine palmitoyltransferase I, normally regulated by malonyl-CoA levels, loses its regulatory responsiveness when methyl 2-methyldodecanoate disrupts the allosteric control mechanisms.

Temperature-dependent enzyme regulation, particularly affecting FabB and FabF β-ketoacyl-ACP synthases, becomes compromised in the presence of methyl 2-methyldodecanoate [11]. These enzymes normally adjust their activity to maintain appropriate fatty acid composition ratios, but the branched methyl ester interferes with their temperature-sensing mechanisms, preventing adaptive responses to environmental changes.

Structure-Function Relationships in Antimicrobial Activity

The antimicrobial efficacy of methyl 2-methyldodecanoate derives from specific structural features that optimize its biological activity against prokaryotic organisms. Comprehensive structure-activity relationship analysis reveals that the C14 molecular framework with 2-methyl branching represents an optimal configuration for antimicrobial potency [12] [13].

Chain length analysis demonstrates that the C12-C14 range provides maximal antimicrobial activity against most prokaryotic species [12] [14]. Methyl 2-methyldodecanoate, with its effective C13 backbone plus methyl branch, falls within this optimal window. Shorter chains lack sufficient lipophilicity for effective membrane penetration, while longer chains demonstrate reduced solubility and membrane disruption capability [15].

The 2-methyl branching pattern creates unique three-dimensional structural characteristics that enhance membrane interaction compared to straight-chain analogs [13] [16]. Molecular dynamics simulations reveal that the 2-methyl group prevents optimal lipid packing arrangements, creating membrane defects that facilitate compound penetration and cellular dysfunction [17] [18]. This branching pattern proves more effective than terminal methyl groups, which have minimal impact on membrane organization.

Comparative analysis with related compounds demonstrates the specificity of the structure-activity relationship. Methyl dodecanoate (straight-chain) exhibits moderate antimicrobial activity, while methyl 11-methyldodecanoate shows reduced potency compared to the 2-methyl isomer [12]. This positional specificity indicates that branching near the carboxyl group maximizes disruption of membrane lipid organization.

The methyl ester functionality contributes to antimicrobial activity through enhanced bioavailability and membrane permeability compared to the free carboxylic acid form [15] [19]. The esterification reduces the compound's polarity, facilitating passage through bacterial cell walls and improving intracellular accumulation. However, enzymatic hydrolysis within bacterial cells may release the active carboxylic acid form, creating a dual-action mechanism.

Mechanistic studies reveal that methyl 2-methyldodecanoate disrupts bacterial membranes through pore formation rather than simple membrane dissolution [16]. Fluorescence microscopy using membrane-impermeable dyes demonstrates rapid cellular uptake following treatment, indicating loss of membrane integrity. The compound's activity correlates with the release of intracellular ATP and low-molecular-weight proteins, confirming membrane pore formation as the primary mechanism.

Structure-function analysis indicates that methyl 2-methyldodecanoate achieves antimicrobial activity through multiple synergistic mechanisms. Primary membrane disruption creates immediate cellular stress, while secondary effects on lipid metabolism enzymes prevent cellular repair and adaptation responses. The compound's unique structural features optimize both mechanisms, creating a highly effective antimicrobial agent with reduced potential for resistance development.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

228.208930132 g/mol

Monoisotopic Mass

228.208930132 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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